5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenylindeno[1,2-b]pyridin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO/c20-18(13-7-2-1-3-8-13)15-10-5-4-9-14(15)17-16(18)11-6-12-19-17/h1-12,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPFAOMNSVCXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)N=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Phenyl 5h Indeno 1,2 B Pyridin 5 Ol and Its Derivatives
Direct Synthetic Routes to 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol
The most direct approach to synthesizing this compound involves the addition of a phenyl nucleophile to the ketone precursor, 5H-indeno[1,2-b]pyridin-5-one. Organometallic reagents, particularly organolithium compounds, are well-suited for this transformation.
Organolithium Addition to 5H-indeno[1,2-b]pyridin-5-one
The synthesis of this compound can be achieved via the nucleophilic addition of phenyllithium (B1222949) to the carbonyl group of 5H-indeno[1,2-b]pyridin-5-one. This reaction is a classic example of the formation of a tertiary alcohol from a ketone. The highly polarized carbon-lithium bond in phenyllithium makes the phenyl group strongly nucleophilic, enabling it to attack the electrophilic carbonyl carbon of the indenopyridinone.
The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly reactive organolithium reagent. The reaction mixture is usually maintained at a low temperature, often between -78 °C and 0 °C, to control the reactivity and minimize side reactions. Following the addition of the phenyllithium, the resulting lithium alkoxide intermediate is quenched with an aqueous workup to yield the final product, this compound.
Optimization of Reaction Conditions for Specific Synthesis
The optimization of organolithium addition reactions is crucial for achieving high yields and purity. Several factors can influence the outcome of the synthesis of this compound. The choice of solvent can affect the solubility and reactivity of the organolithium reagent. While ethers like THF are common, in some cases, a hydrocarbon medium might be employed. The order of addition is also important; typically, the organolithium reagent is added slowly to a solution of the ketone to maintain a low concentration of the nucleophile and control the reaction exotherm.
Temperature control is another critical parameter. Low temperatures are generally preferred to enhance selectivity and prevent decomposition of the starting materials or products. The presence of additives can also modulate the reactivity of the organolithium species. For instance, Lewis bases like tetramethylethylenediamine (TMEDA) can break down organolithium aggregates, increasing their reactivity. Careful consideration and empirical optimization of these parameters are necessary to develop a robust and efficient synthesis of the target compound.
Multicomponent Reaction (MCR) Strategies for Indeno[1,2-b]pyridine Scaffolds
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. These reactions are highly atom-economical and offer a convergent approach to the synthesis of diverse molecular scaffolds, including the indeno[1,2-b]pyridine core.
Four-Component Condensation Protocols
Four-component reactions are particularly valuable for rapidly building molecular complexity. Several protocols have been developed for the synthesis of functionalized indeno[1,2-b]pyridine derivatives.
A common and effective four-component strategy for the synthesis of indeno[1,2-b]pyridine derivatives involves the condensation of an aromatic aldehyde, an aromatic ketone, 1,3-indanedione, and ammonium (B1175870) acetate (B1210297). Ammonium acetate serves as the nitrogen source for the formation of the pyridine (B92270) ring. This reaction is often catalyzed by acids or other promoting agents.
The reaction proceeds through a cascade of reactions, likely initiated by a Knoevenagel condensation between the aldehyde and 1,3-indanedione, and a separate condensation between the aromatic ketone and ammonium acetate to form an enamine. These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the indenopyridine ring. The specific substitution pattern of the final product is determined by the nature of the starting aldehyde and ketone.
| Aldehyde | Aromatic Ketone | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | 4-Methoxyacetophenone | Fe3O4@SiO2@PrSO3H | Solvent-free | 95 |
| Benzaldehyde | Acetophenone (B1666503) | Thiourea dioxide | Water | 92 |
| 4-Methylbenzaldehyde | Acetophenone | Pentafluorophenylammonium triflate (PFPAT) | - | 88 |
| 4-Nitrobenzaldehyde | 4-Methylacetophenone | Fe3O4@SiO2@PrSO3H | Solvent-free | 93 |
Another multicomponent approach to pyridine-annulated systems involves the sequential reaction of aromatic aldehydes, malononitrile (B47326), and a ketone. While the use of 1,3-indanedione is more prevalent, similar strategies can be envisioned with 1-indanone (B140024). In a typical sequence, the aromatic aldehyde first undergoes a Knoevenagel condensation with malononitrile to form an arylidenemalononitrile intermediate. This highly electrophilic species can then react with an enamine derived from 1-indanone and a nitrogen source (such as ammonium acetate).
This sequence of Michael addition, cyclization, and subsequent aromatization, often through oxidation, leads to the formation of the indeno[1,2-b]pyridine scaffold. The specific reaction conditions, including the choice of catalyst and solvent, play a crucial role in directing the reaction towards the desired product and achieving high yields. Research in this area continues to explore new catalysts and conditions to improve the efficiency and scope of these sequential multicomponent reactions for the synthesis of diverse indenopyridine libraries.
Three-Component Reactions for Dihydro-1H-Indeno[1,2-b]pyridines
A prevalent method for synthesizing indenopyridine derivatives involves a three-component reaction utilizing indane-1,3-dione, an aldehyde, and an amine-containing aromatic compound. researchgate.netnih.gov This reaction proceeds through the formation of an intermediate dihydropyridine-containing compound, which is subsequently oxidized to the final aromatic indenopyridine. researchgate.netnih.gov The yields of this reaction can be significantly enhanced by bubbling oxygen gas through the reaction mixture, which facilitates this oxidative aromatization step. researchgate.netnih.gov
The scope of this reaction is broad, accommodating various aldehydes, including formaldehyde, as well as aliphatic, aromatic, and heteroaromatic aldehydes. researchgate.netnih.gov Similarly, a diverse range of amine-containing components, such as substituted anilines and various aminoheterocycles, can be successfully employed in this synthesis. researchgate.netnih.gov Another variation of this approach is a four-component cyclocondensation involving aromatic aldehydes, 1,3-indanedione, β-ketoesters, and ammonium acetate in a one-pot synthesis to yield 4-aryl-4,5-dihydro-1H-indeno[1,2-b]pyridines. nih.gov
Advantages of Multicomponent Reactions: Atom Economy and Combinatorial Potential
Multicomponent reactions (MCRs) are a cornerstone of green chemistry and are particularly advantageous in the synthesis of complex molecules like indenopyridines for several reasons.
Atom Economy: A key principle of green chemistry, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. researchgate.netmdpi.com MCRs are inherently atom-economical as they combine multiple reactants in a single step, minimizing the formation of byproducts and waste. nih.govresearchgate.net This high level of efficiency reduces the consumption of raw materials and lowers production costs. mdpi.com
Combinatorial Potential: MCRs are exceptionally well-suited for combinatorial chemistry and diversity-oriented synthesis. researchgate.net By systematically varying the different starting components (e.g., the aldehyde, the amine source, and the dicarbonyl compound in the indenopyridine synthesis), a large and diverse library of related compounds can be rapidly generated from a common set of starting materials. researchgate.net This combinatorial approach is invaluable in drug discovery and materials science for efficiently exploring chemical space and identifying molecules with desired properties. researchgate.net The ability to create numerous analogs in a short timeframe significantly accelerates the lead discovery and optimization process in medicinal chemistry. researchgate.net
Catalytic Systems in Indeno[1,2-b]pyridine Synthesis
The efficiency and selectivity of indenopyridine synthesis are often enhanced by the use of catalysts. Heterogeneous catalysts are particularly favored due to their ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of sustainable chemistry.
Heterogeneous Catalysis
A nano-composite of cerium dioxide (CeO2) and zinc oxide (ZnO) has been demonstrated as a highly efficient, heterogeneous, and recyclable catalyst for the synthesis of indeno[1,2-b]pyridine derivatives. This solid nanocatalyst offers several advantages, including high reaction yields and straightforward product purification, often requiring only simple crystallization. researchgate.net The separation of the product is easily achieved by filtration, minimizing product loss during the purification process. researchgate.net Mechanistically, the Nano CeO2/ZnO catalyst is believed to function as a Lewis acid, activating the carbonyl group of the aldehyde, which facilitates the subsequent nucleophilic attack and cyclization steps of the reaction. researchgate.net
A heterogeneous catalyst composed of copper supported on Zeolite-Y has proven effective in the synthesis of indeno[1,2-b]quinoline derivatives, which are structurally analogous to the target indenopyridines. This catalyst is prepared via a hydrothermal method followed by wet impregnation of copper(II) ions. Characterization of the Cu/Zeolite-Y catalyst reveals the presence of both Brønsted and Lewis acid sites, which are crucial for its catalytic activity. The copper ions are highly dispersed on the zeolite support, which enhances their catalytic performance. This catalyst system is noted for reducing reaction times, providing excellent product yields, and being reusable for multiple reaction cycles with only a marginal decrease in activity.
A novel nanocomposite catalyst, N-Butylsulfonate-Functionalized Magnetic Multi-Walled Carbon Nanotubes with a dendrimeric amine surface (MMWCNTs-D-(CH2)4-SO3H), has been developed and shown to be highly effective for the synthesis of dihydro-1H-indeno[1,2-b]pyridines. nih.gov This catalyst facilitates a four-component reaction, leading to high yields (85-98%) in remarkably short reaction times (15-20 minutes) under reflux conditions. nih.gov A key feature of this catalyst is its magnetic core (Fe3O4 nanoparticles), which allows for easy and efficient recovery from the reaction mixture using an external magnet. nih.gov This magnetic recoverability enables the catalyst to be recycled for at least five consecutive runs without a significant loss of its catalytic efficacy. nih.gov
Organocatalysis
Organocatalysis represents a significant branch of catalysis that utilizes small organic molecules to accelerate chemical reactions. These catalysts are notable for being metal-free, which often translates to lower toxicity and cost. In the synthesis of this compound and its derivatives, various organocatalysts have demonstrated high efficacy and have been recognized for promoting environmentally benign processes.
3,5-Bis(trifluoromethyl)phenylammonium Triflate (BFPAT) as a Green Catalyst
3,5-Bis(trifluoromethyl)phenylammonium triflate (BFPAT) has been identified as a novel and effective organocatalyst for the one-pot synthesis of indeno[1,2-b]pyridine derivatives. beilstein-journals.orgjourcc.com This method involves a four-component condensation reaction of an aldehyde, an aromatic ketone, 1,3-indanedione, and ammonium acetate in ethanol. beilstein-journals.orgjourcc.com The use of BFPAT is considered a green chemical process due to its operational simplicity, the use of an accessible and practical catalyst, straightforward purification, and the achievement of excellent yields. beilstein-journals.orgjourcc.com
The catalytic activity of BFPAT is attributed to its Brønsted acidity, which enhances the electrophilicity of the carbonyl groups of the reactants. researchgate.net A proposed mechanism suggests that the BFPAT catalyst activates the carbonyl groups of both the aromatic aldehyde and the acetophenone, facilitating the subsequent condensation reactions. The hydrophobic nature of the BFPAT moiety is also thought to help repel water produced during the condensation, driving the reaction forward. researchgate.net Its superiority over similar catalysts, such as pentafluorophenylammonium triflate (PFPAT) and diphenylammonium triflate (DPAT), is linked to the lower basicity of its corresponding counter amine, (CF3)2C6H3NH2. researchgate.net
The reaction conditions for the synthesis of indeno[1,2-b]pyridines using BFPAT have been optimized, with key findings summarized in the table below.
Table 1: Effect of BFPAT Catalyst Loading and Solvent on Yield
| Entry | Catalyst Loading (mol%) | Solvent | Yield (%) |
|---|---|---|---|
| 1 | 5 | Ethanol | 90 |
| 2 | 10 | Ethanol | 94 |
| 3 | 15 | Ethanol | 94 |
| 4 | 10 | Methanol | 85 |
| 5 | 10 | Water | 60 |
| 6 | 10 | Dichloromethane | 75 |
| 7 | 10 | Acetonitrile | 80 |
This table is based on data presented for the synthesis of a model indeno[1,2-b]pyridine derivative. researchgate.netresearchgate.net
Tetra-propylammonium Bromide (TPAB) as a Recoverable Organocatalyst
Tetra-propylammonium bromide (TPAB) is another organocatalyst that has been effectively used in multicomponent reactions to synthesize heterocyclic compounds, such as pyrazolo[3,4-b]pyridines, in an aqueous medium. researchgate.net While this specific example does not produce this compound, the methodology is highly relevant. The use of TPAB in water highlights its potential as a catalyst for green synthesis, offering high to excellent yields for complex molecular scaffolds. researchgate.net
Phase-transfer catalysts like TPAB and the related tetrabutylammonium (B224687) bromide (TBAB) are known to facilitate reactions between reactants present in different phases (e.g., aqueous and organic). nih.gov In the context of synthesizing nitrogen-containing heterocycles, these catalysts can activate substrates and promote the desired bond formations under mild conditions. nih.gov For instance, TBAB has been used in molten form to act as both a solvent and a catalyst in the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide, showcasing a clean and efficient protocol. researchgate.net The application of such principles to the synthesis of indenopyridines could offer advantages in terms of catalyst recovery and the use of environmentally friendly solvent systems.
Role of Acetic Acid as a Catalyst
Acetic acid is a versatile reagent in organic synthesis, often serving as a catalyst, a solvent, or both. beilstein-journals.org In the context of multicomponent reactions for the synthesis of heterocyclic compounds, acetic acid has been shown to be an effective catalyst. rsc.orgnih.gov Its acidic nature allows it to protonate carbonyl groups, thereby activating them for nucleophilic attack, which is a key step in the condensation reactions that form the core of many heterocyclic systems. nih.gov
Investigation of Catalyst Performance and Recyclability
One common method is the immobilization of the organocatalyst onto a solid support, such as silica (B1680970) gel or a polymer resin. researchgate.net This heterogenization allows for the catalyst to be easily separated from the reaction mixture by simple filtration. bme.hu Another approach involves the use of lipophilic organocatalysts that are soluble in non-polar solvents but precipitate out when a polar solvent is added, allowing for recovery via filtration or centrifugation. beilstein-journals.orgnih.gov This technique has been successfully demonstrated for cinchona-based organocatalysts, which were reused for multiple cycles without a significant loss of activity or selectivity. nih.gov
While specific studies on the recyclability of BFPAT and TPAB in the synthesis of this compound are not extensively detailed in the provided context, the general principles of organocatalyst recycling are applicable. The development of recoverable versions of these catalysts would further enhance their "green" credentials and industrial applicability.
Advanced Synthetic Methodologies and Chemical Transformations
Microwave-Assisted Synthesis Approaches
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions and improving yields. This method utilizes microwave energy to heat the reaction mixture directly and efficiently, often leading to significantly reduced reaction times compared to conventional heating methods. nih.govnih.gov
In the synthesis of heterocyclic compounds similar to indenopyridines, microwave irradiation has been shown to be highly effective. For instance, the one-pot synthesis of pyrazolone (B3327878) derivatives has been achieved in good to excellent yields (51–98%) under solvent-free microwave conditions. nih.govmdpi.com Similarly, pyrazolo[3,4-b]pyridine derivatives have been synthesized via a one-pot condensation under microwave irradiation in an aqueous medium, highlighting the compatibility of this technique with green chemistry principles. rsc.org
The advantages of microwave-assisted synthesis include shorter reaction times, higher yields, and often cleaner reaction profiles with fewer by-products. nih.gov These benefits make it an attractive alternative to conventional heating for the synthesis of this compound and its derivatives.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds
| Heterocycle | Method | Catalyst | Solvent | Time | Yield (%) |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine derivative | Conventional | p-TsOH | Ethanol | 36 h | 30 |
| Imidazo[1,2-a]pyrimidine derivative | Microwave | p-TsOH | Ethanol | 20 min | 80 |
| Pyrido[2,3-d]imidazole derivative | Microwave | Ni-based | Various | Short | Very Good |
| Pyrazolone derivative | Microwave | None | Solvent-free | 10 min | 71 |
This table is a comparative summary based on data from syntheses of related heterocyclic structures. nih.govmdpi.comchemrxiv.org
One-Pot Synthetic Procedures
One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecular architectures like indenopyridines from simple starting materials in a single synthetic operation. These procedures are advantageous as they reduce the need for purification of intermediates, save time, and minimize solvent waste.
A prominent one-pot strategy for the synthesis of the indeno[1,2-b]pyridine core involves the condensation of an aromatic aldehyde, a ketone (such as acetophenone or propiophenone), 1,3-indanedione, and an ammonium source. For instance, using Fe3O4@SiO2@PrSO3H as a nanomagnetic heterogeneous catalyst under solvent-free conditions at 80°C provides a green and efficient method for the synthesis of various indeno[1,2-b]pyridine derivatives. This method is noted for its simple work-up, short reaction times, high yields, and the reusability of the catalyst. The reaction mechanism is proposed to involve the catalyst activating the carbonyl groups of both the aromatic aldehyde and the ketone, facilitating their condensation with 1,3-indanedione and ammonium acetate to form the final indenopyridine structure.
Another approach utilizes nano-CeO2/ZnO as a heterogeneous and recyclable catalyst under reflux conditions to achieve the synthesis of indenopyridine derivatives. echemcom.com The convenience and high efficiency of this method make it an attractive option for accessing this heterocyclic system. echemcom.com
The following table summarizes representative one-pot synthetic approaches to indeno[1,2-b]pyridine derivatives.
| Catalyst | Starting Materials | Conditions | Key Features |
| Fe3O4@SiO2@PrSO3H | Aromatic aldehyde, Acetophenone/Propiophenone, 1,3-Indanedione, Ammonium acetate | Solvent-free, 80°C | Green method, high yield, short reaction time, reusable catalyst. |
| Nano CeO2/ZnO | Not specified | Reflux | Heterogeneous, recyclable catalyst, high efficiency. echemcom.com |
Ring Closure Reactions for Indenopyridine Core Formation
The formation of the indenopyridine core often relies on critical ring closure reactions that establish the fused heterocyclic system. While multicomponent reactions achieve this in a single pot, more traditional, stepwise approaches provide control over the synthesis and allow for the isolation of key intermediates.
A plausible and direct method for the synthesis of the specific target compound, this compound, involves a key carbon-carbon bond-forming reaction on a pre-formed indenopyridine ketone. The synthesis would first target the precursor, 5H-indeno[1,2-b]pyridin-5-one. This ketone can be prepared through various methods, including the oxidation of 4-azafluorene in anhydrous pyridine using a Triton B solution. prepchem.com
Once 5H-indeno[1,2-b]pyridin-5-one is obtained, the final step to achieve this compound is a nucleophilic addition to the carbonyl group. A Grignard reaction, employing phenylmagnesium bromide (PhMgBr), is a classic and effective method for this transformation. The phenyl Grignard reagent attacks the electrophilic carbonyl carbon of the indenopyridinone, and subsequent aqueous workup protonates the resulting alkoxide to yield the desired tertiary alcohol. diva-portal.org
This two-step sequence is outlined below:
Oxidation: 4-Azafluorene → 5H-Indeno[1,2-b]pyridin-5-one
Grignard Reaction: 5H-Indeno[1,2-b]pyridin-5-one + PhMgBr → this compound
Divergent Synthetic Strategies
Divergent synthesis provides an efficient pathway to generate a library of structurally related compounds from a common intermediate. This strategy is particularly valuable for creating diverse indenopyridine derivatives for biological screening. A common precursor for such strategies is often a functionalized indenopyridine core, such as 5H-indeno[1,2-b]pyridin-5-one.
From this key intermediate, a variety of derivatives can be accessed through different reaction pathways:
Nucleophilic Addition: As described for the synthesis of this compound, various organometallic reagents (e.g., Grignard or organolithium reagents) can be used to introduce a wide range of substituents at the C5 position.
Reduction: The carbonyl group of 5H-indeno[1,2-b]pyridin-5-one can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4), providing 5H-indeno[1,2-b]pyridin-5-ol.
Derivatization to Oximes: The ketone can be reacted with hydroxylamine (B1172632) to form the corresponding 5H-indeno[1,2-b]pyridin-5-one oxime. chemicalbook.com
Functionalization of the Heterocyclic Rings: Further modifications on the pyridine or indene (B144670) rings can be envisioned, depending on the presence of other functional groups or the reactivity of the aromatic systems towards electrophilic or nucleophilic substitution.
This divergent approach, starting from a common indenopyridinone precursor, allows for the systematic exploration of the chemical space around the indenopyridine scaffold.
Synthetic Routes to Specific Indeno[1,2-b]pyridine Derivatives (e.g., indeno[1,2-b]pyridin-2-ones, spiro-indenopyridotriazines)
The versatility of the indenopyridine scaffold allows for its incorporation into more complex and specialized structures, such as indenopyridin-2-ones and spiro-indenopyridotriazines.
Indeno[1,2-b]pyridin-2-ones: The synthesis of functionalized indeno[1,2-b]pyridin-2-ones has been reported, showcasing the construction of this specific lactam-containing derivative. These compounds are of interest due to their potential pharmacological activities.
Spiro-indenopyridotriazines: Spirocyclic compounds containing the indenopyridine framework are of particular interest due to their rigid three-dimensional structures. The synthesis of spiro-indenopyridotriazines often employs multicomponent reactions. For example, a convenient one-pot method has been developed for the synthesis of spiro[indeno[1,2-e]pyrido[1,2-b] researchgate.netrsc.orgrsc.orgtriazine-7,5′-pyran] derivatives. researchgate.netrsc.org This process involves the reaction of pyrido researchgate.netrsc.orgrsc.orgtriazines (generated in situ from 1,6-diaminopyridinone derivatives and ninhydrin) with malononitrile and various C-H acids in refluxing ethanol. researchgate.netnih.govresearchgate.net This approach is lauded for its use of safe solvents, absence of toxic metal catalysts, and high atom economy. researchgate.netrsc.org
The following table provides an overview of the synthesis of spiro-indenopyridotriazine derivatives.
| Precursors | Reagents | Conditions | Product Type |
| 1,6-Diaminopyridinone derivatives, Ninhydrin | Malononitrile, C-H acids | Ethanol, Reflux | Spiro[indeno[1,2-e]pyrido[1,2-b] researchgate.netrsc.orgrsc.orgtriazine-7,5′-pyran] derivatives. researchgate.netnih.govresearchgate.net |
| Pyrido researchgate.netrsc.orgrsc.orgtriazine | N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) | Acetic acid in Ethanol | Indenopyridotriazine [4.3.3]propellanes. rsc.org |
These specialized synthetic routes highlight the adaptability of indenopyridine chemistry to generate a wide array of complex and potentially bioactive molecules.
An in-depth examination of the chemical reactivity and functionalization of the this compound core reveals a versatile scaffold amenable to a variety of chemical transformations. These modifications are crucial for developing novel derivatives with potential applications in medicinal chemistry and materials science. Research has particularly focused on the modification of the indeno[1,2-b]pyridine skeleton and its participation in unique intramolecular rearrangement reactions.
Spectroscopic and Advanced Analytical Characterization of Indeno 1,2 B Pyridin 5 Ol Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR analysis of 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol would be expected to reveal distinct signals corresponding to the protons of the indenopyridine core and the phenyl substituent. The aromatic region of the spectrum would show a complex pattern of multiplets for the protons on the fused benzene (B151609) ring, the pyridine (B92270) ring, and the C5-phenyl group. A characteristic signal for the hydroxyl (-OH) proton at C5 would also be anticipated, the chemical shift of which would be sensitive to solvent and concentration.
Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis
A ¹³C NMR spectrum is essential for mapping the carbon skeleton of the molecule. It would display unique resonances for each carbon atom in the this compound structure. Key signals would include the one for the sp³-hybridized C5 carbon bearing the hydroxyl and phenyl groups, which would appear at a characteristic downfield shift, as well as distinct signals for the carbons of the indenopyridine framework and the phenyl ring.
Two-Dimensional NMR Techniques (e.g., ¹H,¹H NOESY) for Stereochemical and Conformational Assignments
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the three-dimensional structure of molecules. For a compound like this compound, a NOESY experiment could elucidate the spatial proximity between the protons of the C5-phenyl group and the protons on the indenopyridine scaffold, providing insights into the preferred conformation of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, offering a fingerprint for the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would be characterized by several key absorption bands. A prominent broad band would be expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol group. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The region between 1400-1600 cm⁻¹ would contain bands for the C=C and C=N stretching vibrations of the aromatic and heterocyclic rings.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of newly synthesized organic compounds. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a molecule's elemental composition. uci.edursc.org For indenopyridine derivatives, HRMS is crucial for confirming the molecular formula and distinguishing between isomers or compounds with the same nominal mass. nih.govmdpi.com
The process involves ionizing the sample and measuring the mass-to-charge ratio (m/z) of the resulting ions with high precision. mdpi.com The experimentally determined "found" mass is then compared to the "calculated" theoretical mass for a proposed molecular formula. chemrxiv.org A close match between the found and calculated values provides strong evidence for the assigned structure. uci.educhemrxiv.org Various ionization methods can be employed, with electrospray ionization (ESI) being common for polar molecules like indenopyridin-5-ol derivatives. mdpi.commdpi.com The combination of tandem mass spectrometry (MS/MS) with high-accuracy mass measurements can further reveal fragmentation patterns, offering deeper structural insights. nih.gov
Below is a representative data table illustrating a typical HRMS result for this compound.
| Molecular Formula | Adduct | Calculated m/z | Found m/z | Mass Error (ppm) | Ionization Mode |
|---|---|---|---|---|---|
| C20H15NO | [M+H]+ | 286.1226 | 286.1229 | 1.05 | ESI Positive |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. phytojournal.com It is widely used in the analysis of organic compounds to assess purity, identify components in a mixture, and confirm the identity of a target compound. nih.govchromatographyonline.com
In a typical GC-MS analysis of an indenopyridine derivative, the sample is first vaporized and injected into the GC column. The components of the sample are separated based on their volatility and interaction with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI), fragmented, and detected. rsc.org The resulting mass spectrum serves as a chemical "fingerprint," which can be compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) database, for identification. nih.gov For purity assessment, the GC chromatogram will ideally show a single, sharp peak for the target compound, with the area of the peak being proportional to its concentration. chromatographyonline.com
Advanced Techniques for Catalyst and Material Characterization (relevant to synthetic methods)
The synthesis of indeno[1,2-b]pyridine derivatives often employs heterogeneous catalysts to enhance reaction efficiency, yield, and selectivity. iau.irresearchgate.net The performance of these catalysts is intrinsically linked to their structural, morphological, and compositional properties. Therefore, a thorough characterization using advanced analytical techniques is essential for catalyst development and optimization. elsevierpure.com
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure, phase composition, and average grain size of materials. elsevierpure.comsci-hub.se In catalysis, XRD is fundamental for characterizing solid catalysts, such as the silica-coated Fe3O4 magnetic nanoparticles (Fe3O4@SiO2) used in some indenopyridine syntheses. researchgate.net The technique works by directing X-rays onto a sample and measuring the scattering pattern. Crystalline materials produce a unique diffraction pattern of peaks at specific angles (2θ), which acts as a fingerprint for the material's crystal lattice structure. sci-hub.seresearchgate.net This information is critical for confirming the successful synthesis of the desired catalyst phase and ensuring its stability. researchgate.net
The table below summarizes typical information obtained from an XRD analysis of a catalyst support material.
| Parameter | Description | Typical Information Yielded |
|---|---|---|
| Peak Position (2θ) | The angle at which constructive interference of X-rays occurs. | Identifies the crystalline phases present by comparison to standard databases (e.g., JCPDS). sci-hub.se |
| Peak Intensity | The height or area of a diffraction peak. | Relates to the amount of a particular crystalline phase in a mixture. |
| Peak Width (FWHM) | The full width at half maximum intensity of a diffraction peak. | Used to estimate the average crystallite size via the Scherrer equation. sci-hub.se |
Electron Microscopy (SEM, TEM) for Morphological Studies
Electron microscopy techniques are indispensable for visualizing the morphology and structure of catalysts at the micro- and nanoscale. nih.gov
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. numberanalytics.com It works by scanning a focused beam of electrons over the surface and detecting the scattered electrons. azooptics.com For catalyst characterization, SEM is used to study particle shape, size distribution, and the degree of particle aggregation or dispersion. researchgate.netnumberanalytics.com This morphological information is crucial as it affects the catalyst's active surface area and accessibility to reactants. numberanalytics.com
Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of materials down to the atomic level. azooptics.comcolorado.edu In TEM, a beam of electrons is transmitted through an ultra-thin sample. azooptics.com It is used to determine the size, shape, and distribution of catalyst nanoparticles dispersed on a support material. colorado.edu For catalysts used in indenopyridine synthesis, TEM can confirm the core-shell structure of materials like Fe3O4@SiO2@PrSO3H and measure the size of the nanoparticles. researchgate.net
Elemental Analysis (EDS, XPS) for Compositional Information
Determining the elemental composition and chemical states of atoms on a catalyst's surface is vital for understanding its activity.
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is often coupled with SEM or TEM. nih.gov When the electron beam strikes the sample, it causes atoms to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for qualitative and quantitative elemental analysis of the catalyst's composition. wpmucdn.com
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about elemental composition and, crucially, the chemical (oxidation) state of the elements present within the top 10 nm of the material's surface. mdpi.com This is particularly important for catalysis, as the surface is where the chemical reactions occur. XPS can confirm the presence of specific functional groups and the oxidation states of metal centers in a catalyst, which are critical for its performance. wpmucdn.commdpi.com
Surface Area Analysis (BET)
The Brunauer-Emmett-Teller (BET) method is the standard technique for determining the specific surface area of porous and solid materials. lucideon.comeag.com A large surface area is often a desirable characteristic for heterogeneous catalysts, as it provides more active sites for the reaction to occur. researchgate.net The BET analysis involves the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. eag.com By measuring the amount of gas adsorbed at different pressures, an adsorption isotherm is generated. The BET equation is then applied to this data to calculate the total surface area in square meters per gram (m²/g). lucideon.comacs.org This technique is essential for evaluating the porosity and available surface of catalyst supports like silica (B1680970), zeolites, or activated carbons. researchgate.netresearchgate.net
Thermogravimetric Analysis (TGA) for Thermal Stability
While the synthesis and other spectroscopic characterizations of various indenopyridine derivatives have been documented, their thermal properties, specifically through TGA, remain an uninvestigated area of research. Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the thermal stability and decomposition profile of this compound at this time. Further experimental research would be required to determine these characteristics.
Computational and Theoretical Investigations of 5 Phenyl 5h Indeno 1,2 B Pyridin 5 Ol and Analogs
Molecular Modeling and Docking Studies
Molecular modeling and docking simulations are powerful computational techniques used to predict how a ligand (such as a derivative of indenopyridine) interacts with a biological target, typically a protein or enzyme. These studies are fundamental to understanding the molecular basis of a compound's activity.
Molecular modeling has been employed to elucidate the interaction modes of indenopyridine derivatives with their biological targets. For instance, studies on modified 2,4-diaryl-5H-indeno[1,2-b]pyridines have utilized molecular modeling to understand their binding within the active site of heat shock protein 90 (Hsp90), a key molecular target in anticancer therapy. researchgate.net These computational analyses help in visualizing and predicting the specific binding orientations and intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that are critical for molecular recognition and biological activity. The agreement between in silico modeling and in vitro activity serves to validate the predicted interaction modes. researchgate.net
Docking studies performed on various heterocyclic compounds, including scaffolds related to indenopyridines, have demonstrated the ability of these molecules to interact with a significant number of proteins implicated in cancer. mdpi.com By simulating the binding of these ligands to protein targets, researchers can predict binding affinities and identify key amino acid residues involved in the interaction, thereby explaining the compound's mechanism of action at a molecular level.
Conformational analysis is a critical component of molecular modeling that examines the different spatial arrangements (conformations) a molecule can adopt and their corresponding energy levels. The conformation of a ligand as it binds to a receptor is often a low-energy state that maximizes favorable interactions. For the indenopyridine scaffold, conformational analysis helps in understanding how the planarity of the fused ring system and the orientation of the phenyl substituents influence its ability to fit within a binding pocket.
Molecular dynamics (MD) simulations, an extension of basic modeling, can be used to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the predicted binding mode and can reveal subtle changes in the protein's conformation upon ligand binding. mdpi.com For example, MD simulations can help understand the binding interactions between compounds and target proteins, with methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) being used to calculate the binding free energy, offering a quantitative measure of the interaction strength. mdpi.com
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules and to elucidate reaction mechanisms at the atomic level. researchgate.net While extensive research has been conducted on the synthesis of various indenopyridine derivatives, detailed quantum chemical studies specifically elucidating their formation mechanisms are not widely reported in the available literature. researchgate.netacs.org
However, the principles of such calculations can be inferred from studies on related heterocyclic systems. DFT calculations are often used to determine the geometry of reactants, transition states, and products, as well as to calculate their relative energies. researchgate.net This information allows for the mapping of the entire reaction pathway and the identification of the rate-determining step. For the synthesis of indenopyridines, which often involves multi-component reactions, quantum chemical calculations could clarify the sequence of bond-forming events and the role of catalysts in lowering the activation energy barriers. researchgate.netnih.gov For example, DFT and Time-Dependent DFT (TD-DFT) calculations have been used to compute the electronic structure and molecular orbitals involved in electronic transitions for other complex heterocyclic systems, which is crucial for understanding their photophysical properties. nih.gov
Structure-Property Relationship (SPR) Studies
Structure-Property Relationship (SPR) or Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological or chemical properties. By systematically modifying the molecular structure and observing the resulting changes in activity, researchers can develop predictive models to guide the design of improved compounds.
For the 5H-indeno[1,2-b]pyridine scaffold, extensive SAR studies have been conducted to understand how different substituents on the aryl rings and the core structure influence their biological activities, particularly as anticancer agents. researchgate.netnih.gov
Key findings from these studies include:
Effect of Hydroxyl Groups: The introduction of hydroxyl (-OH) groups on the 2- or 4-phenyl rings of 2,4-diaryl-5H-indeno[1,2-b]pyridines generally leads to enhanced topoisomerase I and II inhibitory activity and increased cytotoxicity against various cancer cell lines. The position of the hydroxyl group (meta or para) has been shown to be a significant factor. researchgate.net
Effect of Halogenation: The addition of a chlorine atom to a furyl or thienyl ring substituted on the indenopyridine core was found to reduce topoisomerase inhibitory activity but improve general cytotoxicity. researchgate.net In another study, the introduction of a fluorophenyl group at the 4-position of the indenopyridinol ring resulted in strong topoisomerase IIα inhibition, with the position of the fluorine atom (ortho, meta, or para) affecting the potency. nih.gov
Effect of Methoxy (B1213986) Groups: In a series of 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives, the presence of two methoxy groups on the indeno nucleus, combined with a specific 4-hydroxy-3-methoxy phenyl substitution at position 4 of the pyridine (B92270) ring, was found to be crucial for potent antiproliferative and antimetastatic activities. nih.gov
These relationships are often summarized in data tables to provide a clear overview of the impact of structural modifications.
Table 1: Structure-Activity Relationship of 2,4-Diaryl-5H-indeno[1,2-b]pyridine Analogs
| Compound Modification | Effect on Topoisomerase I/II Inhibition | Effect on Cytotoxicity | Reference |
|---|---|---|---|
| meta or para -OH group on 2- or 4-phenyl ring | Enhanced | Enhanced | researchgate.net |
Table 2: Structure-Activity Relationship of 4-Fluorophenyl-5H-indeno[1,2-b]pyridinols
| Substituent Position | Observed Activity | Reference |
|---|---|---|
| ortho- and para-fluorophenyl at 4-position | Strong Topo IIα inhibition | nih.gov |
| ortho-phenolic at 2-position and ortho-fluorophenyl at 4-position | High anti-proliferative activity against T47D breast cancer cells | nih.gov |
These systematic studies demonstrate that even minor changes in the substitution pattern on the 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol scaffold can significantly modulate its biological properties, providing valuable insights for the future development of targeted therapeutic agents. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
